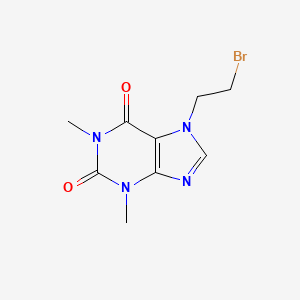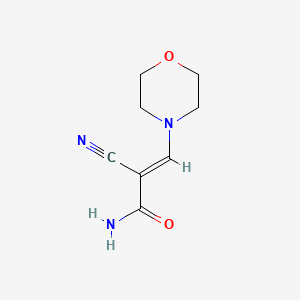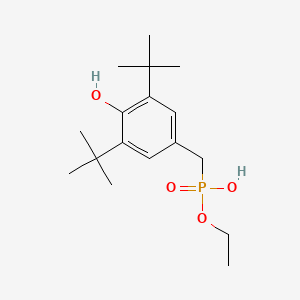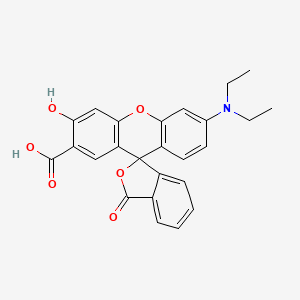
Mordant red 15
Overview
Description
Mordant red 15, also known as Alizarin, is an organic compound with the formula C₁₄H₈O₄. It is a red dye that has been historically derived from the roots of plants belonging to the madder genus. This compound is primarily used for dyeing textile fabrics and has been a significant dye in the textile industry due to its vibrant color and ability to form strong complexes with metal ions.
Mechanism of Action
Target of Action
Mordant Red 15, also known as 6’-(diethylamino)-3’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-carboxylic acid, is primarily used as a dye in the textile industry . The primary targets of this compound are the textile fibers themselves .
Mode of Action
The mode of action of this compound involves the interaction of the dye with the textile fibers. This binding is influenced by various factors, including the chemical nature of the fibers, the presence of other chemicals, and the specific conditions under which the dyeing process takes place .
Biochemical Pathways
These reactions, which involve the formation of bonds between the dye and the textile fibers, are what allow the dye to adhere to the fibers and give them their color .
Pharmacokinetics
The term “pharmacokinetics” typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the bodyIn the context of its use as a dye, one could consider the processes of application, binding, and washfastness (resistance to removal by washing) as analogous to adme processes .
Result of Action
The result of the action of this compound is the permanent coloration of textile fibers. The dye binds to the fibers, resulting in a change in their color. This color change is stable and resistant to washing, which is a key requirement for textile dyes .
Action Environment
The action of this compound, like that of other dyes, can be influenced by various environmental factors. These include the temperature and pH of the dye bath, the presence of other chemicals (such as mordants, which can help to fix the dye to the fibers), and the specific type of fiber being dyed . For example, natural fibers such as cotton or wool may interact differently with the dye compared to synthetic fibers like polyester .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mordant red 15 can be synthesized through several methods. One common method involves the oxidation of anthraquinone with potassium dichromate in the presence of sulfuric acid. The reaction conditions typically include:
Temperature: 100-120°C
Reaction Time: 4-6 hours
Reagents: Anthraquinone, potassium dichromate, sulfuric acid
Industrial Production Methods
In industrial settings, this compound is produced through a similar oxidation process but on a larger scale. The process involves:
Raw Materials: Anthraquinone, potassium dichromate, sulfuric acid
Equipment: Large-scale reactors with temperature control
Purification: The crude product is purified through recrystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Mordant red 15 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it to anthraquinone derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate, sulfuric acid
Reduction: Sodium borohydride, hydrogen gas
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation Products: Various anthraquinone derivatives
Reduction Products: Reduced anthraquinone compounds
Substitution Products: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
Mordant red 15 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histology for staining tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of pigments.
Comparison with Similar Compounds
Similar Compounds
Mordant red 11 (Alizarin): Similar in structure and function but differs in the position of hydroxyl groups.
Mordant red 3 (Purpurin): Another anthraquinone derivative with additional hydroxyl groups.
Mordant red 23 (Quinizarin): Contains different substituents on the anthraquinone core.
Uniqueness
Mordant red 15 is unique due to its historical significance, vibrant color, and strong complexation ability with metal ions. Its ability to form stable complexes makes it highly effective in dyeing applications, providing excellent color fastness and durability.
Properties
IUPAC Name |
6'-(diethylamino)-3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-3-26(4-2)14-9-10-18-21(11-14)31-22-13-20(27)16(23(28)29)12-19(22)25(18)17-8-6-5-7-15(17)24(30)32-25/h5-13,27H,3-4H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFQGHCZXNILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884268 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6359-29-1 | |
| Record name | 6′-(Diethylamino)-3′-hydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-2′-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6359-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-(diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes potassium ferrate (VI) a promising agent for treating Mordant Red 15 dye in wastewater?
A1: The research highlights potassium ferrate (VI)'s dual action as a powerful oxidant and a flocculant. [] Firstly, its strong oxidizing ability allows it to effectively break down the this compound dye molecules, leading to decolorization. [] Secondly, its flocculation properties help in aggregating the degraded dye particles, making their removal from the water easier. [] This combined effect makes potassium ferrate (VI) a potentially efficient and environmentally friendly solution for treating wastewater contaminated with this compound.
Q2: How does the pH of the solution impact the decolorization process of this compound by potassium ferrate (VI)?
A2: The study found that pH plays a crucial role in the effectiveness of this compound dye removal using potassium ferrate (VI). [] The optimal pH for decolorization was determined to be 5. [] This suggests that the chemical reactions involved in the degradation of the dye by potassium ferrate (VI) are most favorable under slightly acidic conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


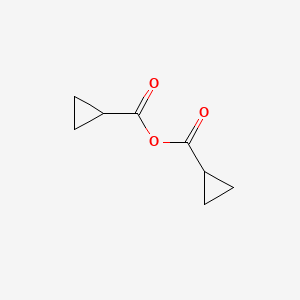
![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)

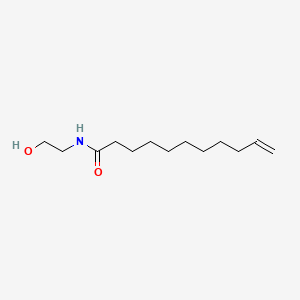
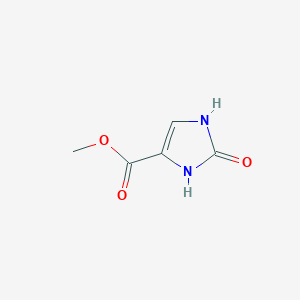
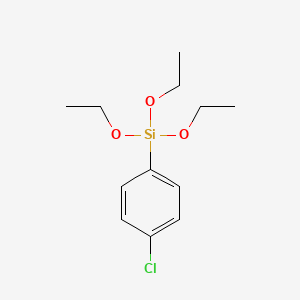
![4H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1581074.png)
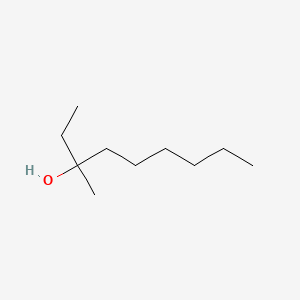
![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)

